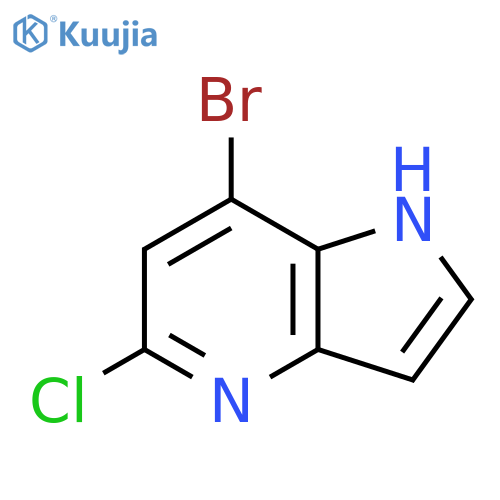

Cas no 1082040-90-1 (7-Bromo-5-chloro-4-azaindole)

7-Bromo-5-chloro-4-azaindole 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-5-chloro-4-azaindole

- 1H-Pyrrolo[3,2-b]pyridine, 7-bromo-5-chloro-

- 7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine

- BS-49556

- E78365

- DTXSID40693899

- SY289344

- AKOS015903756

- MFCD11845520

- 1082040-90-1

- CS-0199273

- J-519150

-

- MDL: MFCD11845520

- インチ: 1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H

- InChIKey: SCNMQFXKQROQTL-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=NC2C=CNC=21)Cl

計算された属性

- せいみつぶんしりょう: 229.92500

- どういたいしつりょう: 229.92464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- PSA: 28.68000

- LogP: 2.97880

7-Bromo-5-chloro-4-azaindole セキュリティ情報

7-Bromo-5-chloro-4-azaindole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Bromo-5-chloro-4-azaindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B874590-2mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 2mg |

$ 65.00 | 2022-06-06 | ||

| 1PlusChem | 1P007VMA-50mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 50mg |

$61.00 | 2023-12-26 | |

| Aaron | AR007VUM-100mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 100mg |

$89.00 | 2025-02-11 | |

| 1PlusChem | 1P007VMA-100mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 100mg |

$104.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269943-5g |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 98% | 5g |

¥14968.00 | 2024-08-09 | |

| Ambeed | A360227-250mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 250mg |

$243.0 | 2024-04-26 | |

| Ambeed | A360227-50mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 50mg |

$84.0 | 2024-04-26 | |

| Aaron | AR007VUM-1g |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 95% | 1g |

$439.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269943-250mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 98% | 250mg |

¥1471.00 | 2024-08-09 | |

| TRC | B874590-10mg |

7-Bromo-5-chloro-4-azaindole |

1082040-90-1 | 10mg |

$ 135.00 | 2022-06-06 |

7-Bromo-5-chloro-4-azaindole 関連文献

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

7-Bromo-5-chloro-4-azaindoleに関する追加情報

7-Bromo-5-chloro-4-azaindole (CAS No. 1082040-90-1): A Versatile Intermediate in Modern Pharmaceutical Research

7-Bromo-5-chloro-4-azaindole, with the chemical identifier CAS No. 1082040-90-1, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule has garnered considerable attention due to its structural versatility and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents on the indole ring enhances its reactivity, making it a valuable building block for drug discovery and development.

The indole core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from indole have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The introduction of halogen atoms, particularly bromine and chlorine, into the indole framework introduces electrophilic centers that can be readily functionalized through nucleophilic aromatic substitution (SNAr) reactions. This property has made 7-Bromo-5-chloro-4-azaindole a popular choice for constructing more complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 7-Bromo-5-chloro-4-azaindole has emerged as a critical intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating indole-based kinase inhibitors, which are crucial for treating cancers driven by aberrant kinase activity. These inhibitors often exhibit high selectivity and potency, making them promising candidates for clinical development.

The azaindole moiety in 7-Bromo-5-chloro-4-azaindole further contributes to its pharmacological potential. Azaindoles are structurally analogous to indoles but feature a nitrogen atom replacing one of the carbon atoms in the indole ring. This modification can lead to enhanced binding affinity to biological targets, as well as improved metabolic stability and bioavailability. Researchers have leveraged this scaffold to develop novel antimicrobial agents, antiviral drugs, and even neuroprotective compounds.

The synthesis of 7-Bromo-5-chloro-4-azaindole typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation reactions followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce additional substituents into the indole ring with high efficiency. These synthetic strategies highlight the compound's adaptability and its suitability for large-scale production.

The growing interest in 7-Bromo-5-chloro-4-azaindole has led to several innovative applications in drug discovery pipelines. For example, researchers have utilized this intermediate to develop protease inhibitors targeting viral enzymes essential for replication. Additionally, it has been employed in generating small-molecule modulators of epigenetic enzymes, which play a critical role in regulating gene expression. These efforts underscore the compound's significance as a versatile tool in modern pharmaceutical research.

The pharmacokinetic properties of derivatives of 7-Bromo-5-chloro-4-azaindole have also been extensively studied. By optimizing the substitution pattern on the indole ring, chemists can fine-tune parameters such as solubility, permeability, and metabolic stability. These modifications are crucial for improving drug delivery systems and maximizing therapeutic outcomes. Computational modeling techniques have been increasingly used to predict the behavior of these compounds in vivo, further accelerating the drug discovery process.

In conclusion, 7-Bromo-5-chloro-4-azaindole (CAS No. 1082040-90-1) represents a cornerstone compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing a wide range of bioactive molecules. As research continues to uncover new therapeutic applications, this compound is poised to play an even greater role in the development of next-generation drugs that address unmet medical needs.

1082040-90-1 (7-Bromo-5-chloro-4-azaindole) 関連製品

- 393834-59-8(4-tert-butyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)

- 2758004-11-2(3-methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride)

- 13231-81-7(3-Methyl-1-hexanol)

- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)

- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)

- 1482800-82-7(5-Iodo-2-isobutoxyaniline)

- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)

- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)